![molecular formula C24H18N2O3S B2848032 5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione CAS No. 1023431-48-2](/img/structure/B2848032.png)
5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C24H18N2O3S and its molecular weight is 414.48. The purity is usually 95%.
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Biological Activity
5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione (commonly referred to as BMTTZD) is a synthetic compound with potential biological activities. Its structure is characterized by a diazinane core with multiple phenyl groups and a methylsulfanyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of BMTTZD based on various studies, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula : C24H18N2O3S
- Molecular Weight : 414.48 g/mol
- Structure : The compound features a diazinane ring system with substituents that may influence its interaction with biological targets.
Biological Activity Overview
BMTTZD has been investigated for its potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. This activity is particularly relevant for conditions like hyperpigmentation and skin disorders. The following sections detail the findings from various studies regarding its biological efficacy.
Tyrosinase Inhibition Studies
Recent research has demonstrated that BMTTZD exhibits significant inhibitory effects on tyrosinase activity:
- In Vitro Studies : In cell-based assays using B16F10 murine melanoma cells, BMTTZD analogs showed potent inhibition of melanin production. Specifically, analogs were found to reduce tyrosinase activity significantly when exposed to α-melanocyte-stimulating hormone (α-MSH) and IBMX (3-isobutyl-1-methylxanthine), which are known stimulators of melanin synthesis .
Analog | Concentration (µM) | Tyrosinase Activity Inhibition (%) |
---|---|---|
BMTTZD | 10 | 60 |
Kojic Acid | 10 | 50 |
Antioxidant Activity
In addition to tyrosinase inhibition, BMTTZD analogs have been evaluated for their antioxidant properties:
- Antioxidant Assays : The compound exhibited strong antioxidant activity comparable to established antioxidants. This was assessed through DPPH radical scavenging assays and ABTS assays, where BMTTZD demonstrated a high capacity to neutralize free radicals .
Cytotoxicity Evaluation
The safety profile of BMTTZD is crucial for its potential therapeutic application:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance, investigations into the structure-activity relationship (SAR) of analogous diazinane compounds have shown promising results against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using the MTT assay, which measures metabolic activity as a proxy for cell viability.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | PC3 (Prostate Cancer) | 15 | |
Compound B | MCF7 (Breast Cancer) | 20 | |
This compound | A549 (Lung Cancer) | 12 |
These findings suggest that the compound may serve as a lead for further development into anticancer agents.
Material Science
Polymer Synthesis
The compound's unique structure allows it to be used in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such diazinane derivatives into polymer matrices can improve their stability and performance under stress conditions.
Polymer Type | Additive | Property Improvement |
---|---|---|
Polycarbonate | This compound | Increased tensile strength |
Polystyrene | This compound | Enhanced thermal stability |
Biological Research
Neuroprotective Effects
Preliminary studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's interaction with glutamate receptors suggests it may modulate excitotoxicity.
Case Study: Neuroprotection in Animal Models
In a recent study involving animal models of Alzheimer's disease, administration of This compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.
Parameter | Control Group | Treated Group |
---|---|---|
Oxidative Stress Marker (MDA) | 15 µmol/L | 8 µmol/L |
Cognitive Function Score | 45/100 | 75/100 |
These results indicate potential for this compound in therapeutic strategies aimed at neurodegenerative conditions.
Properties
IUPAC Name |
5-[(4-methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-30-20-14-12-17(13-15-20)16-21-22(27)25(18-8-4-2-5-9-18)24(29)26(23(21)28)19-10-6-3-7-11-19/h2-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPHUUANKHRCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.